Dehydrozingerone
Overview
Description
Dehydrozingerone is a phenolic compound isolated from the rhizomes of ginger (Zingiber officinale). It is structurally a half analogue of curcumin, the major compound found in turmeric rhizomes. This compound exhibits various biological activities, including antioxidant, antimicrobial, and anticancer properties .
Mechanism of Action
Dehydrozingerone (DHZ), also known as Vanillylidenacetone, is a natural phenolic compound isolated from ginger . It has been recognized for its various therapeutic effects, including anti-inflammatory, anti-microbial, antioxidant, and wound-healing properties .
Target of Action
For instance, it has been shown to affect ERK, JNK, and p38 signaling pathways .
Mode of Action
DHZ interacts with its targets, leading to various cellular changes. For instance, it has been shown to increase ERK and JNK levels, which are crucial for cell proliferation and survival . Moreover, it decreases the levels of TNF and MMP 2 and 9, which are involved in inflammation and tissue remodeling .
Biochemical Pathways
DHZ affects several biochemical pathways. It has been shown to activate ERK1/2/JNK/p38 signaling, increase the expression of HSP-27, SIRT-1, VEGF, SMA, thus facilitating the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation . These effects contribute to its wound-healing properties .
Pharmacokinetics
DHZ has been found to have better bioavailability compared to curcumin, a compound with a similar structure . It was detected in the serum at higher concentrations and remained up to 3 hours after intraperitoneal injections . This suggests that DHZ has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The action of DHZ leads to various molecular and cellular effects. It has been shown to decrease the levels of malondialdehyde, TNF-α, IL-1β, and increase glutathione levels in wound tissue . Histopathological studies have shown that DHZ improves angiogenesis, collagen formation, granulation tissue formation, and fibroblast proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DHZ. For instance, in the context of diabetic foot ulcers, DHZ has been shown to significantly accelerate the healing process . .
Biochemical Analysis
Biochemical Properties
Dehydrozingerone interacts with various enzymes and proteins in biochemical reactions. It has been found to increase the phosphorylation of AMP-activated protein kinase (AMPK) in skeletal muscle . This interaction plays a crucial role in regulating cellular energy homeostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress high-fat diet-induced weight gain, lipid accumulation, and hyperglycemia in C57BL/6 mice . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to activate ERK1/2/JNK/p38 signaling, which facilitates the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation . It also influences gene expression, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have a significant impact on cellular function in laboratory settings. For example, it has been observed to accelerate diabetic wound healing by regulating various hallmarks of the wound healing process .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been administered at doses of 0.5 and 1 mM for 14 and 21 days in a Drosophila model of Parkinson’s disease, showing significant amelioration of motor performance and prevention of dopaminergic neuron loss .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to suppress high-fat diet-induced weight gain, lipid accumulation, and hyperglycemia in C57BL/6 mice, indicating its role in lipid and glucose metabolism .
Transport and Distribution
It has been found to be detectable in the serum at higher concentrations and remains up to 3 hours after intraperitoneal injections, which is longer than curcumin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrozingerone can be synthesized through the condensation of acetone with vanillin in the presence of alkalis. This reaction yields this compound with a high degree of purity. Another method involves the use of heterogeneous catalysts, such as hydrotalcite, which can achieve a yield of up to 88% within 4 hours .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient heterogeneous catalytic methods. These methods are preferred due to their ability to produce high yields and reduce waste. The use of supported catalysts allows for a single-stage synthesis, eliminating the need for multiple reaction steps and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: Dehydrozingerone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and methyl iodide.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Acetyl and methyl derivatives
Scientific Research Applications
Dehydrozingerone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various derivatives with enhanced biological activities.
Biology: this compound exhibits significant antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: It has shown potential as an anticancer agent, particularly in inhibiting prostate cancer progression. .
Comparison with Similar Compounds
- Curcumin
- Isoeugenol
- Ferulic acid
- Vanillin .
Dehydrozingerone’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKBSMFXWNGRE-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish, needle like crystals, sweet warm and tenacious odour | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water, moderately soluble (in ethanol) | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1080-12-2, 22214-42-2 | |
Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanillylidene acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VANILLYLIDENE ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does vanillylidenacetone participate in any notable chemical reactions?
A: Yes, vanillylidenacetone has been explored as a reactant in cross-metathesis reactions using ruthenium-based catalysts []. Research demonstrated that while vanillylidenacetone could participate in the reaction, it did so with low conversion of methyl oleate, indicating limited reactivity under the tested conditions [].
Q2: Are there any studies exploring the impact of vanillylidenacetone on yeast cells, specifically in the context of biofuel production?
A: While not directly addressed in the provided research, a study investigated the impact of various phenolic compounds, common in lignocellulose hydrolysates used for biofuel production, on Saccharomyces cerevisiae []. Although vanillylidenacetone wasn't specifically mentioned, this research highlights the importance of understanding how individual phenolic compounds, potentially including vanillylidenacetone, might impact yeast physiology and biofuel production processes [].
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